molecular formula C21H16N2O4 B2810769 N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-phenoxyacetamide CAS No. 851411-02-4

N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-phenoxyacetamide

Cat. No.: B2810769
CAS No.: 851411-02-4
M. Wt: 360.369
InChI Key: VNMOJXJOFVNLIQ-UHFFFAOYSA-N
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Description

N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-phenoxyacetamide is a complex organic compound that belongs to the class of chromeno-pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The unique structure of this compound, which includes a chromeno-pyridine core and a phenoxyacetamide moiety, contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-phenoxyacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyacetamide moiety, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new alkyl or acyl groups attached to the phenoxyacetamide moiety.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-phenoxyacetamide can be compared with other similar compounds, such as:

    Chromeno-Pyridine Derivatives: Compounds with similar chromeno-pyridine cores but different substituents.

    Phenoxyacetamide Derivatives: Compounds with the phenoxyacetamide moiety but different core structures.

Uniqueness

The uniqueness of this compound lies in its combined chromeno-pyridine and phenoxyacetamide structure, which imparts distinct chemical properties and biological activities. This combination is not commonly found in other compounds, making it a valuable target for research and development.

Properties

IUPAC Name

N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-phenoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O4/c1-13-11-17(22-18(24)12-26-14-7-3-2-4-8-14)23-20-15-9-5-6-10-16(15)27-21(25)19(13)20/h2-11H,12H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMOJXJOFVNLIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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